molecular formula C14H20ClN3O3 B1602884 tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 442199-19-1

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No. B1602884
M. Wt: 313.78 g/mol
InChI Key: OJIDDXUJOFGRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . It is used in various chemical reactions and has been referenced in several scientific papers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H20ClN3O3 . Detailed structural analysis such as bond lengths, angles, and conformational aspects are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate” include its molecular formula (C14H20ClN3O3), average mass (313.780 Da), and monoisotopic mass (313.119324 Da) . Additional properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Chemical Structure and Crystallography : The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, related to the tert-butyl piperidine carboxylate family, exhibits specific molecular packing in its crystal structure due to strong hydrogen bonds. This structural insight is crucial for understanding its reactivity and potential as a building block in drug synthesis (Didierjean et al., 2004).

  • Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl piperidine carboxylate, is identified as a significant intermediate for small molecule anticancer drugs. It demonstrates the compound's crucial role in developing new therapeutics (Zhang et al., 2018).

  • Role in Synthesizing Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, highlights its importance as an intermediate in producing biologically active compounds like crizotinib (Kong et al., 2016).

  • Key Intermediate in Deoxycytidine Kinase Inhibitors : The compound plays a role as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, crucial in cancer treatment (Zhang et al., 2009).

  • Synthesis of Diverse Piperidine Derivatives : It is used to synthesize diverse piperidine derivatives, showcasing its versatility as a chemical building block (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDDXUJOFGRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619853
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

CAS RN

442199-19-1
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (3.1 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 1 eq) in 20 mL THF at 0° C., was added 4,6-dichloropyrimidine (2.3 g, 1 eq). The reaction mixture was stirred for 1 h then a solution of saturated sodium bicarbonate was added. The aqueous layer was extracted with ethyl acetate twice and the combined extracts were washed with a solution of saturated sodium bicarbonate, dried over magnesium sulfate and evaporated. The residue was purified on silica gel (eluent: 20% ethyl acetate in hexane) to give 2.49 g (51% yield) of 3a.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
S Pola, SR Shah, H Pingali, P Zaware, B Thube… - Bioorganic & Medicinal …, 2021 - Elsevier
The ever-growing prevalence of Type-2 diabetes in the world has an urgent need for multiple orally effective agents that can regulate glucose homeostasis. G-Protein coupled receptor …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.